Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a brominated aromatic ring and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylacetophenone to produce 3-bromo-4-methylacetophenone. This intermediate is then subjected to a series of reactions, including aldol condensation with ethyl acetoacetate, followed by esterification to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems designed to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact mechanism can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methylphenyl)ethanone: Shares the brominated aromatic ring but differs in the aliphatic chain structure.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Contains a similar ester functional group but has a different aromatic system.
Uniqueness
Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups and the presence of a brominated aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(2)14(17)11-13/h9-11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXJTDLURGZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645696 |
Source
|
Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-88-0 |
Source
|
Record name | Ethyl 3-bromo-4-methyl-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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